molecular formula C10H12N4O2S B2470952 3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid CAS No. 847837-47-2

3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid

Cat. No.: B2470952
CAS No.: 847837-47-2
M. Wt: 252.29
InChI Key: FTCYLRJCBNKWNU-UHFFFAOYSA-N
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Description

3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid is a heterocyclic compound featuring a triazolopyrimidine core substituted with methyl groups at positions 5 and 7, a sulfanyl (─SH) group at position 2, and a propanoic acid side chain at position 6. Its molecular formula is C₁₁H₁₃N₄O₂S, with a molecular weight of 289.31 g/mol (calculated from structural data in ). This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and agrochemical research. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine are frequently explored for antimicrobial, herbicidal, and microtubule-stabilizing activities .

Analytical data, such as NMR and IR spectra, confirm its structure, with characteristic peaks for the triazole ring (δ 8.2–8.5 ppm in ¹H NMR) and carboxylic acid (1696 cm⁻¹ in IR) .

Properties

IUPAC Name

3-(5,7-dimethyl-2-sulfanylidene-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-5-7(3-4-8(15)16)6(2)14-9(11-5)12-10(17)13-14/h3-4H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCYLRJCBNKWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=S)NN12)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of boiling ethanol containing triethylamine, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction types:

Reaction Type Reagents/Conditions Products Key Observations
Oxidation H₂O₂, acidic/neutral conditionsSulfoxides or sulfonesSulfanyl group (-SH) oxidizes to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids .
Reduction NaBH₄, controlled temperatures Reduced triazolopyrimidine derivativesSelective reduction of the heterocyclic core under mild conditions.
Nucleophilic Substitution Chloroacetonitrile, K₂CO₃ in DMF Thioether derivatives (e.g., 8–10 , 12 )Reactivity at the sulfanyl group with alkyl/aryl halides .

Substitution with Acyclic Halides

Reaction with chloroacetonitrile or 2-chloro-1,1-dimethoxyethane in DMF yields thioether derivatives (8–10 ) . For example:

  • Product 8 : Formed via reaction with chloroacetonitrile at 25°C.

  • Product 12 : Generated using 2-chloroethanol under reflux .

Thioglycoside Formation

Treatment with tetra-O-acetyl-α-D-glucopyranosyl bromide in acetone/KOH produces thioglycosides (14 , 15 ) :

text
3-{5,7-Dimethyl-2-sulfanyl-triazolo[...]}-propanoic acid + Tetra-O-acetyl-glucosyl bromide → Thioglycoside **14** (glucose analog)

Key spectral data for 14 :

  • ¹H NMR : Aliphatic signals at δ 2.23–5.76 ppm.

  • ¹³C NMR : CO groups at δ 165–175 ppm .

Oxidation to Sulfones

Controlled oxidation with H₂O₂ converts the -SH group to -SO₃H, enhancing electrophilicity for further functionalization.

Comparative Reactivity with Analogues

Compound Key Functional Group Reactivity Differences
3-{5,7-Dimethyl-2-(methylthio)-triazolo[...]}-propanoic acidMethylthio (-SMe)Higher steric hindrance reduces nucleophilic substitution rates compared to -SH.
3-{5,7-Dimethyl-2-trifluoromethyl-triazolo[...]}-propanoic acidTrifluoromethyl (-CF₃)Electron-withdrawing -CF₃ group deactivates the core, limiting reduction reactions.

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate, confirmed by quenching experiments with TEMPO .

  • Substitution : The sulfanyl group acts as a nucleophile, attacking electrophilic carbons in halides (SN² mechanism) .

  • Thioglycoside Formation : Involves base-assisted deprotonation of -SH, followed by nucleophilic displacement of the glycosyl bromide .

Optimization and Challenges

  • Yield Improvement : Reactions often require optimized conditions (e.g., 6–8 hours at 25°C for substitutions) .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the sulfanyl group .

Scientific Research Applications

While specific applications of "3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid" are not detailed in the search results, information on pyrimidines, triazoles, and related compounds can provide insights into potential applications.

Triazoles and Pyrimidines in Research

  • Triazoles : Research highlights the synthesis of triazole compounds for various applications .
  • Pyrimidines : Pyrimidine derivatives are known for their broad spectrum of biological activities, including antitumor properties, making them valuable in the pharmaceutical industry .

Related compounds

  • 3-{5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid : This compound is similar to the target compound.
  • 3-{5,7-Dimethyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid : Another analog of the title compound.

Molecular Recognition and Drug Discovery

  • The pyridazine ring, found in similar heterocyclic compounds, has unique physicochemical properties that are important in drug-target interactions. These properties include weak basicity, a high dipole moment, π-π stacking interactions, and hydrogen-bonding capacity .
  • Pyridazines have shown promise in solving challenges associated with candidate optimization in drug discovery and development .

COX-II Inhibitors

  • Several studies focus on developing COX-II inhibitors using pyrazole derivatives. While not directly related to the target compound, this indicates the potential for exploring similar compounds for anti-inflammatory applications .
  • Specific pyrazole compounds, such as PYZ16, PYZ17, PYZ18, PYZ19, PYZ20, PYZ33, PYZ34 and PYZ35, have demonstrated COX-II inhibitory potential .

Table of Pyrazole Derivatives as COX-II Inhibitors

CompoundIC50 (COX-II)Selectivity Index (S.I.)Anti-inflammatory ActivityReference Drug
PYZ160.52 μM10.7364.28% inhibitionCelecoxib
PYZ17GoodN/AN/AN/A
PYZ187.07 μM>4.24N/AN/A
PYZ195.01 μMN/A>70% inhibitionCelecoxib
PYZ200.33 μMN/AN/ACelecoxib
PYZ33BestN/AN/AN/A
PYZ34BestN/AN/AN/A
PYZ35GoodN/AN/AN/A

Note: N/A = Not Available

This compound

  • The compound is unique due to the presence of the sulfanyl group, which may give it distinct chemical reactivity and potential biological activity compared to its analogs.
  • This compound typically involves multi-step organic reactions.

IUPAC Names and Identifiers

  • IUPAC Name : 3-(5,7-dimethyl-2-sulfanylidene-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid.
  • InChI Code : 1S/C10H12N4O2S/c1-5-7(3-4-8(15)16)6(2)14-9(11-5)12-10(17)13-14/h3-4H2,1-2H3,(H,13,17)(H,15,16).
  • InChI Key : PGAUYRJTWQPIBR-UHFFFAOYSA-N .
  • CAS Number : 847837-47-2 .

Mechanism of Action

The mechanism of action of 3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group and the triazolopyrimidine core are key functional groups that interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-{5,7-dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid are compared below with analogous triazolopyrimidine derivatives:

Structural and Functional Analogues

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 5,7-dimethyl; 2-SH; 6-propanoic acid 289.31 Potential antimicrobial/agrochemical applications; reactive SH group
2-fluoro-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8b) 5,7-dimethyl; 2-sulfonamide; fluorinated aryl group 430.34 Herbicidal activity (EC₅₀ = 12 μM against A. retroflexus); enhanced stability vs. SH group
3-(5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid 5,7-dimethyl; 2-CF₃; 6-propanoic acid 288.23 Improved lipophilicity; used in neurodegenerative disease candidate synthesis
2-(6-Acetyl-5-(4-chlorophenyl)-2-(2-hydroxyphenyl)-2,7-dimethyl-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid (2b) 5-(4-chlorophenyl); 6-acetyl; 2-hydroxyphenyl; 7-methyl; propanoic acid 468.93 Antimicrobial activity (74% inhibition against S. aureus at 50 μg/mL)
3-[5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid 5,7-dimethyl; 2-SCH₃; 6-propanoic acid 282.32 Reduced reactivity vs. SH group; improved metabolic stability

Key Findings

Substituent Effects on Bioactivity :

  • The sulfanyl (─SH) group in the target compound offers a reactive site for covalent modifications (e.g., disulfide bond formation) but may reduce stability under oxidative conditions compared to sulfonamide (─SO₂NH─) or trifluoromethyl (─CF₃) analogues .
  • Trifluoromethyl derivatives exhibit higher lipophilicity (logP = 2.8 vs. 1.9 for the target compound), enhancing blood-brain barrier penetration in neurodegenerative studies .

However, derivatives with aryl groups (e.g., 4-chlorophenyl in compound 2b) show superior antimicrobial potency due to enhanced hydrophobic interactions .

Synthetic Accessibility: The target compound is synthesized via Suzuki coupling or HATU-mediated amidation, similar to analogues like 3-(5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid . However, sulfonamide derivatives (e.g., 8b) require multi-step protocols involving fluorinated benzenesulfonyl chlorides .

Biological Activity

3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid (CAS No. 847837-47-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4O2SC_{10}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 238.27 g/mol. The presence of a sulfanyl group and a triazolo-pyrimidine moiety contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing a triazolo-pyrimidine structure exhibit promising antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess significant antibacterial activity against multi-drug resistant (MDR) strains of bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 0.25 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity Comparison

Compound NameMIC (μg/mL)Target Bacteria
3c0.5Methicillin-resistant S. aureus
9d0.75Klebsiella pneumoniae
Reference Drug1.0Cephalothin

The specific activity of this compound against MDR strains remains to be fully elucidated but is expected to be significant based on structural analogs .

The mechanism by which triazolo-pyrimidines exert their antibacterial effects often involves inhibition of cell wall biosynthesis and interaction with DNA gyrase enzymes . The sulfanyl group may enhance the binding affinity to biological targets due to its nucleophilic nature.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions under optimized conditions to ensure high yield and purity. Common methods include:

  • Microwave-assisted synthesis : This eco-friendly approach facilitates rapid reaction times and improved yields.
  • Green chemistry techniques : Utilizing natural catalysts like lemon juice has been explored for synthesizing related compounds .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of both a sulfanyl group and an acetic acid moiety within a triazolo-pyrimidine framework. This specific arrangement may enhance its biological activity compared to structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
Compound AContains an amino group instead of sulfanylModerate antibacterial
Compound BLacks the acetic acid moietyLow antibacterial
Compound CFocuses on methylsulfanyl without acetic acidHigh antifungal

Case Studies

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in treating infections caused by resistant bacterial strains. For example, compounds derived from this class have shown enhanced selectivity towards bacterial cells over mammalian cells, indicating a favorable safety profile . Further research is needed to explore the full therapeutic potential and safety of this compound.

Q & A

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity .
  • Column Chromatography : Gradient elution (e.g., EtOAc/light petroleum 2:8 to 8:2) isolates the target compound from thioether byproducts .

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